molecular formula C6H10N2O3 B1403623 4-(Dimethylamino)-3-nitrobut-3-en-2-one CAS No. 1704065-73-5

4-(Dimethylamino)-3-nitrobut-3-en-2-one

Cat. No. B1403623
M. Wt: 158.16 g/mol
InChI Key: UNOZMOSHAWJXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)-3-nitrobut-3-en-2-one, also known as 4-DMN, is a nitroalkene compound that has been studied for its potential application in various scientific research fields. It is a colorless, crystalline solid that is soluble in organic solvents. This compound has been used in a variety of laboratory experiments due to its unique chemical and physical properties. In

Mechanism Of Action

4-(Dimethylamino)-3-nitrobut-3-en-2-one has been found to interact with a variety of enzymes and receptors, including cytochrome P450 2B6 and the serotonin receptor 5-HT3A. In addition, it has been found to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.

Biochemical And Physiological Effects

4-(Dimethylamino)-3-nitrobut-3-en-2-one has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, as well as to increase the activity of the enzyme cytochrome P450 2B6. In addition, 4-(Dimethylamino)-3-nitrobut-3-en-2-one has been found to have a sedative effect and to reduce anxiety.

Advantages And Limitations For Lab Experiments

4-(Dimethylamino)-3-nitrobut-3-en-2-one has a number of advantages and limitations for lab experiments. It is relatively easy to synthesize and is stable in a variety of solvents. In addition, it is relatively non-toxic and has a low cost. On the other hand, it is not soluble in water and can be difficult to purify.

Future Directions

Given the potential applications of 4-(Dimethylamino)-3-nitrobut-3-en-2-one in various scientific research fields, there are a number of potential future directions for research. These include further studies of the biochemical and physiological effects of 4-(Dimethylamino)-3-nitrobut-3-en-2-one, as well as studies of its potential therapeutic applications. Additionally, further research into the synthesis and purification of 4-(Dimethylamino)-3-nitrobut-3-en-2-one could lead to improved methods of production. Finally, studies of the mechanism of action of 4-(Dimethylamino)-3-nitrobut-3-en-2-one could lead to a better understanding of its effects and potential therapeutic applications.

Scientific Research Applications

4-(Dimethylamino)-3-nitrobut-3-en-2-one has been used in various scientific research fields, such as organic chemistry, biochemistry, and pharmacology. It has been used as a substrate for the enzyme cytochrome P450 2B6, which is involved in the metabolism of drugs and other compounds. In addition, 4-(Dimethylamino)-3-nitrobut-3-en-2-one has been used in studies of the mechanism of action of drugs, as well as in the synthesis of other compounds.

properties

IUPAC Name

4-(dimethylamino)-3-nitrobut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-5(9)6(8(10)11)4-7(2)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOZMOSHAWJXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CN(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-3-nitrobut-3-en-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.